molecular formula C24H21N3O2S B11653720 (2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide

(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide

Cat. No.: B11653720
M. Wt: 415.5 g/mol
InChI Key: NNSBAFHOPRIDIC-DEDYPNTBSA-N
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Description

(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a thiazole ring, and a phenyl group with a propenyloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano group and the phenyl group with the propenyloxy substituent. Common reagents used in these reactions include thionyl chloride, sodium cyanide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]PROP-2-ENAMIDE is unique due to its combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

(E)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-prop-2-enoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H21N3O2S/c1-3-12-29-21-10-8-18(9-11-21)13-20(15-25)23(28)27-24-26-16-22(30-24)14-19-6-4-17(2)5-7-19/h3-11,13,16H,1,12,14H2,2H3,(H,26,27,28)/b20-13+

InChI Key

NNSBAFHOPRIDIC-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/C#N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OCC=C)C#N

Origin of Product

United States

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